molecular formula C24H21ClN2 B4891460 7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine

7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine

Cat. No. B4891460
M. Wt: 372.9 g/mol
InChI Key: VLDQRUXJALWTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine, also known as JNJ-31020028, is a chemical compound that has gained attention in the scientific community for its potential therapeutic properties. This compound has been studied extensively in the field of neuroscience due to its ability to modulate the activity of certain receptors in the brain. In

Mechanism of Action

7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine acts as a partial agonist at the dopamine D2 receptor and an antagonist at the serotonin 5-HT2A receptor. This dual activity results in a modulation of the dopaminergic and serotonergic systems in the brain, which are involved in the regulation of mood, cognition, and behavior. The exact mechanism of action of this compound is not fully understood, but it is believed to involve a complex interplay between these two systems.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include an increase in dopamine release in the prefrontal cortex, a decrease in serotonin release in the striatum, and an improvement in cognitive function in animal models of schizophrenia and depression. This compound has also been shown to have antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine has several advantages for lab experiments, including its high affinity for the dopamine D2 receptor and its ability to modulate both the dopaminergic and serotonergic systems in the brain. However, there are also some limitations to its use in lab experiments, such as its relatively short half-life and its poor solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine. One potential avenue of research is the exploration of its therapeutic potential in the treatment of neuropsychiatric disorders such as schizophrenia and depression. Another area of interest is the investigation of its effects on other neurotransmitter systems in the brain, such as the glutamatergic and GABAergic systems. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new treatments for these disorders.

Synthesis Methods

The synthesis of 7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine involves a multi-step process that begins with the reaction of 4-methyl-2-aminophenol with 2-chloroacetophenone to form the intermediate 4-methyl-2-(2-chlorophenyl)-2,3-dihydroquinolin-1-one. This intermediate is then reacted with 1,2-diphenylethylamine in the presence of a palladium catalyst to yield this compound. The final product is obtained through a purification process that involves recrystallization and chromatography.

Scientific Research Applications

7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine has been studied extensively in the field of neuroscience for its potential therapeutic properties. This compound has been shown to modulate the activity of certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. These receptors are involved in the regulation of mood, cognition, and behavior, making this compound a promising candidate for the treatment of various neuropsychiatric disorders.

properties

IUPAC Name

7-chloro-N-(1,2-diphenylethyl)-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2/c1-17-14-24(27-23-16-20(25)12-13-21(17)23)26-22(19-10-6-3-7-11-19)15-18-8-4-2-5-9-18/h2-14,16,22H,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDQRUXJALWTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NC(CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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